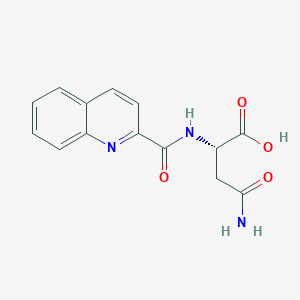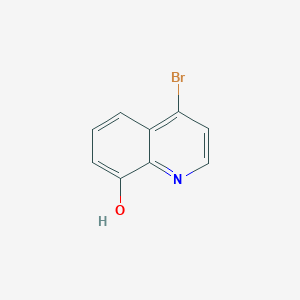![molecular formula C56H80O4 B162207 4-tert-Butyl-calix[4]arene tetra-N-propyl ether CAS No. 135269-36-2](/img/structure/B162207.png)
4-tert-Butyl-calix[4]arene tetra-N-propyl ether
Vue d'ensemble
Description
4-tert-Butyl-calix[4]arene tetra-N-propyl ether is a complex organic compound known for its unique structural properties. This compound belongs to the class of calixarenes, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. Calixarenes are known for their ability to form host-guest complexes with various molecules, making them useful in a wide range of applications, including molecular recognition, catalysis, and materials science.
Méthodes De Préparation
The synthesis of 4-tert-Butyl-calix[4]arene tetra-N-propyl ether typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phenolic units and the appropriate tert-butyl and propoxy substituents.
Formation of the Macrocycle: The phenolic units are linked together using methylene bridges to form the macrocyclic structure. This step often involves the use of formaldehyde or other methylene donors under acidic or basic conditions.
Functionalization: The tert-butyl and propoxy groups are introduced through alkylation reactions.
Analyse Des Réactions Chimiques
4-tert-Butyl-calix[4]arene tetra-N-propyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Applications De Recherche Scientifique
4-tert-Butyl-calix[4]arene tetra-N-propyl ether has several scientific research applications:
Molecular Recognition: The compound’s ability to form host-guest complexes makes it useful in molecular recognition studies, where it can selectively bind to specific molecules.
Catalysis: The compound can act as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials, such as sensors and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-tert-Butyl-calix[4]arene tetra-N-propyl ether involves its ability to form host-guest complexes with various molecules. The compound’s macrocyclic structure allows it to encapsulate guest molecules within its cavity, leading to selective binding and recognition. This property is particularly useful in applications such as molecular recognition and catalysis .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-tert-Butyl-calix[4]arene tetra-N-propyl ether include other calixarenes with different substituents. Some examples are:
5,11,17,23-Tetra-sec-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol: This compound has sec-butyl groups instead of tert-butyl groups.
5,11,17,23-Tetra-tert-butyl-2,8,14,20-tetrathiacalix arene-25,26,27,28-tetrol: This compound contains sulfur atoms in the macrocyclic structure.
The uniqueness of this compound lies in its specific combination of tert-butyl and propoxy substituents, which confer unique properties and reactivity compared to other calixarenes.
Propriétés
IUPAC Name |
5,11,17,23-tetratert-butyl-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H80O4/c1-17-21-57-49-37-25-39-31-46(54(8,9)10)33-41(50(39)58-22-18-2)27-43-35-48(56(14,15)16)36-44(52(43)60-24-20-4)28-42-34-47(55(11,12)13)32-40(51(42)59-23-19-3)26-38(49)30-45(29-37)53(5,6)7/h29-36H,17-28H2,1-16H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIOZSSLEPKSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2CC3=CC(=CC(=C3OCCC)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OCCC)OCCC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H80O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001098824 | |
| Record name | Stereoisomer of 5,11,17,23-tetrakis(1,1-dimethylethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001098824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
817.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126372-90-5 | |
| Record name | Stereoisomer of 5,11,17,23-tetrakis(1,1-dimethylethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126372-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stereoisomer of 5,11,17,23-tetrakis(1,1-dimethylethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001098824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene, 5,11,17,23-tetrakis(1,1-dimethylethyl)-25,26,27,28-tetrapropoxy-, stereoisomer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162129.png)









